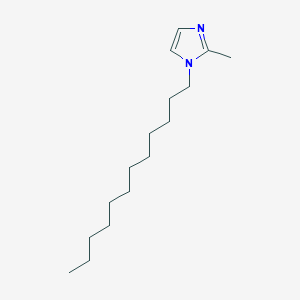

1-Dodecyl-2-methyl-1H-imidazole

货号 B8800738

CAS 编号:

5709-29-5

分子量: 250.42 g/mol

InChI 键: GMOKBQLJIIVDQQ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

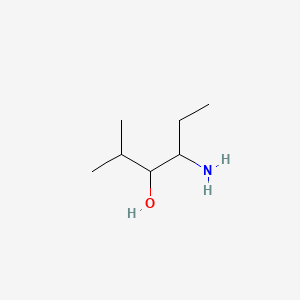

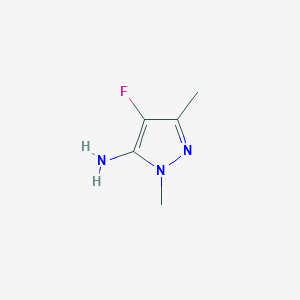

1-Dodecyl-2-methyl-1H-imidazole is a type of organic compound known as N-substituted imidazoles . These are heterocyclic compounds containing an imidazole ring substituted at position 1 .

Synthesis Analysis

The synthesis of imidazoles has been a topic of interest in recent years . A common method for the synthesis of 1,2,4-trisubstituted 1H-imidazoles involves heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis

The molecular formula of 1-Dodecyl-2-methyl-1H-imidazole is C16H30N2 . It has an average mass of 250.423 Da and a monoisotopic mass of 250.240906 Da .Chemical Reactions Analysis

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The bonds constructed during the formation of the imidazole are of particular interest . The reaction conditions for the synthesis of imidazoles are mild enough for the inclusion of a variety of functional groups .安全和危害

属性

CAS 编号 |

5709-29-5 |

|---|---|

分子式 |

C16H30N2 |

分子量 |

250.42 g/mol |

IUPAC 名称 |

1-dodecyl-2-methylimidazole |

InChI |

InChI=1S/C16H30N2/c1-3-4-5-6-7-8-9-10-11-12-14-18-15-13-17-16(18)2/h13,15H,3-12,14H2,1-2H3 |

InChI 键 |

GMOKBQLJIIVDQQ-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCCCCCN1C=CN=C1C |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

After the reaction is completed, the reaction mixture contains a solution comprised of the 1-alkylimidazole and inorganic materials dissolved in the non-reactive aromatic solvent. The dissolved inorganic materials are unreacted base and inorganic salts which would be expected to form in the alkylation reaction. In addition, substantial amounts of insoluble unreacted base and inorganic salt are dispersed in the solution. For example, if imidazole is alkylated with 1-bromobutane in the presence of potassium hydroxide in toluene, the product mixture would contain a 1-butylimidazole-toluene solution in which are dissolved small amounts of potassium bromide and unreacted potassium hydroxide and undissolved potassium bromide and potassium hydroxide dispersed in the 1-butylimidazole-toluene solution. The solid inorganic material can be separated from the toluene solution by any means known to those skilled in the art such as by filtration. Inorganic material as defined above dissolved in the toluene solution can be removed by any means known to those skilled art such as by washing the organic phase with aqueous brine solutions. The imidazole product may be isolated from the solvent or may remain dissolved therein. The product imidazole can be isolated by any means known to those skilled in the art such as by distillation of the solvent. In a preferred embodiment of the present invention, about 1.5 moles of 2-methylimidazole and about 1.9 moles of potassium hydroxide powder are mixed with about 536 mL of toluene and heated to about 60° C. for 30 minutes with stirring. The temperature is then raised to 90° C. and about 1.36 moles of 1-bromododecane are added over 60 minutes. After the addition is complete, the reaction mixture is then maintained at 90° C. until the 1-bromododecane is no longer observable by GC analysis of the reaction mixture. The reaction mixture is then cooled and the organic phase and inorganic phases separated by filtration. The organic phase is washed with four 500 mL portions of brine and the toluene is removed at 40° C. under vacuum leaving a 99 mole % yield of N-dodecyl-2-methylimidazole relative to 1-bromododecane.

Name

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

![(4-Nitrophenyl)methyl (2S,4S)-2-cyano-4-[(triphenylmethyl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B8800682.png)

![4-[(4-Chlorophenyl)sulfonyl]piperidine](/img/structure/B8800733.png)

![2,5,7-trimethyl-3H-Imidazo[4,5-b]pyridine](/img/structure/B8800734.png)